Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate
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Overview
Description
“Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate” is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
Methylpyrazolo[1,5-a]pyrazine-4-carboxylates were synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure . The synthesis of milligram amounts of ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate by carbonylation of the corresponding 4-chloro derivative with carbon (II) oxide in the presence of 2.5 mol % of Pd (dppb)Cl 2 (in an ampoule at 4 atm) was described .Molecular Structure Analysis
The IUPAC name of the compound is “methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate”. The InChI code is "1S/C8H6ClN3O2/c1-14-8(13)5-4-11-12-3-2-10-7(9)6(5)12/h2-4H,1H3" .Chemical Reactions Analysis
The compound can be converted via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate were used to synthesize new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.61 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of Derivatives
“Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate” can be used in the synthesis of its derivatives. For instance, it can be converted via nitrile intermediates to the corresponding amidoximes and amidines . These derivatives can then be used in further chemical reactions, expanding the range of compounds that can be synthesized.
Palladium-Catalyzed Carbonylation
This compound can be synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure . This process is significant in the field of organometallic chemistry and can be used to create a variety of complex organic compounds.
Cyclocondensation Reactions
The amidoximes and amidines derived from “Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate” can undergo cyclocondensation reactions with trifluoroacetic anhydride or ethyl chloroformate . This leads to the synthesis of new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .
Pharmaceutical Testing
“Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate” can be used for pharmaceutical testing . High-quality reference standards of this compound are essential for accurate results in pharmaceutical research and development.
Design of Biologically Active Substances
Carboxyl- or alkoxycarbonyl-functionalized azolopyrazines, such as “Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate”, are promising scaffolds for the design of biologically active substances . They can be used as substrates for the preparation of compounds exhibiting various biological activities.
Modulators of Integrated Stress Pathway
Pyrazolo[1,5-a]pyrazine-4-carboxamides, which can be synthesized from “Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate”, are claimed as modulators of the integrated stress pathway . This pathway plays an important role in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases .
Mechanism of Action
Target of Action
The primary targets of Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate are currently unknown. The compound is a derivative of the pyrazolo[1,5-a]pyrazine system, which is known for its potential in the design of biologically active compounds . .
Mode of Action
It’s known that the compound can be synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines . The resulting compound can then be converted via nitrile intermediates to the corresponding amidoximes and amidines .
Biochemical Pathways
The compound is part of the pyrazolo[1,5-a]pyrazine system, which is known to be involved in various biochemical transformations .
Pharmacokinetics
The compound has a molecular weight of 211.61 , which may influence its absorption and distribution
Result of Action
As a derivative of the pyrazolo[1,5-a]pyrazine system, it may share some of the biological activities associated with this class of compounds .
Action Environment
It’s known that the compound is a powder at room temperature , suggesting that it may be sensitive to environmental conditions such as temperature and humidity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)6-4-10-7(9)5-2-3-11-12(5)6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOJNAALALOHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C2=CC=NN21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate | |
CAS RN |
2490420-71-6 |
Source
|
Record name | methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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